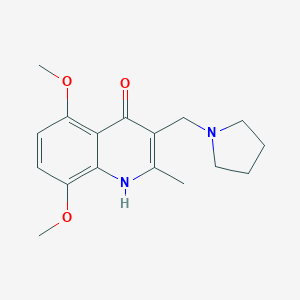

![molecular formula C19H22N4O4 B241170 1-[(2-Nitrophenoxy)acetyl]-4-(2-pyridin-2-ylethyl)piperazine](/img/structure/B241170.png)

1-[(2-Nitrophenoxy)acetyl]-4-(2-pyridin-2-ylethyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[(2-Nitrophenoxy)acetyl]-4-(2-pyridin-2-ylethyl)piperazine, also known as NPPB, is a chemical compound that has been widely used in scientific research. It was first synthesized in the 1980s and has since been used in various studies to investigate its mechanism of action and its potential applications in medicine.

Mechanism of Action

The mechanism of action of 1-[(2-Nitrophenoxy)acetyl]-4-(2-pyridin-2-ylethyl)piperazine involves its ability to bind to and inhibit the activity of ion channels and transporters. It has been shown to interact with the pore-forming regions of the CFTR and NKCC1 channels, blocking the movement of ions across the cell membrane. 1-[(2-Nitrophenoxy)acetyl]-4-(2-pyridin-2-ylethyl)piperazine has also been shown to bind to the extracellular domains of TRP channels, preventing the influx of ions into the cell.

Biochemical and Physiological Effects:

1-[(2-Nitrophenoxy)acetyl]-4-(2-pyridin-2-ylethyl)piperazine has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to decrease the secretion of fluid and electrolytes in the airways of patients with cystic fibrosis, which is a disease characterized by the malfunction of the CFTR channel. 1-[(2-Nitrophenoxy)acetyl]-4-(2-pyridin-2-ylethyl)piperazine has also been shown to reduce the severity of seizures in animal models of epilepsy, possibly through its inhibition of the NKCC1 cotransporter. Additionally, 1-[(2-Nitrophenoxy)acetyl]-4-(2-pyridin-2-ylethyl)piperazine has been shown to inhibit the growth and migration of cancer cells, suggesting its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(2-Nitrophenoxy)acetyl]-4-(2-pyridin-2-ylethyl)piperazine in lab experiments is its specificity for ion channels and transporters. This allows researchers to selectively modulate the activity of these proteins without affecting other cellular processes. However, one limitation of using 1-[(2-Nitrophenoxy)acetyl]-4-(2-pyridin-2-ylethyl)piperazine is its potential toxicity at high concentrations. Careful dose-response studies are necessary to determine the optimal concentration of 1-[(2-Nitrophenoxy)acetyl]-4-(2-pyridin-2-ylethyl)piperazine for each experiment.

Future Directions

There are several future directions for the study of 1-[(2-Nitrophenoxy)acetyl]-4-(2-pyridin-2-ylethyl)piperazine. One area of research is the development of more potent and selective analogs of 1-[(2-Nitrophenoxy)acetyl]-4-(2-pyridin-2-ylethyl)piperazine that can be used as therapeutic agents for various diseases. Another area of research is the investigation of the role of 1-[(2-Nitrophenoxy)acetyl]-4-(2-pyridin-2-ylethyl)piperazine in the regulation of ion channels and transporters in different tissues and organs. Finally, the potential use of 1-[(2-Nitrophenoxy)acetyl]-4-(2-pyridin-2-ylethyl)piperazine as a tool for studying the physiological and pathophysiological processes involving ion channels and transporters should be explored further.

Synthesis Methods

The synthesis of 1-[(2-Nitrophenoxy)acetyl]-4-(2-pyridin-2-ylethyl)piperazine involves the reaction of 2-nitrophenol with acetic anhydride to form 1-(2-nitrophenoxy)acetyl chloride. This compound is then reacted with 4-(2-pyridin-2-ylethyl)piperazine to produce 1-[(2-Nitrophenoxy)acetyl]-4-(2-pyridin-2-ylethyl)piperazine.

Scientific Research Applications

1-[(2-Nitrophenoxy)acetyl]-4-(2-pyridin-2-ylethyl)piperazine has been used in a variety of scientific studies due to its ability to modulate ion channels and transporters. It has been shown to inhibit chloride channels and transporters, such as the cystic fibrosis transmembrane conductance regulator (CFTR) and the Na+/K+/2Cl- cotransporter (NKCC1). 1-[(2-Nitrophenoxy)acetyl]-4-(2-pyridin-2-ylethyl)piperazine has also been shown to inhibit the activity of the transient receptor potential (TRP) channels, which are involved in various physiological processes such as pain sensation, temperature regulation, and taste perception.

properties

Molecular Formula |

C19H22N4O4 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

2-(2-nitrophenoxy)-1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]ethanone |

InChI |

InChI=1S/C19H22N4O4/c24-19(15-27-18-7-2-1-6-17(18)23(25)26)22-13-11-21(12-14-22)10-8-16-5-3-4-9-20-16/h1-7,9H,8,10-15H2 |

InChI Key |

UWPTVOZKIFDWSH-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCC2=CC=CC=N2)C(=O)COC3=CC=CC=C3[N+](=O)[O-] |

Canonical SMILES |

C1CN(CCN1CCC2=CC=CC=N2)C(=O)COC3=CC=CC=C3[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

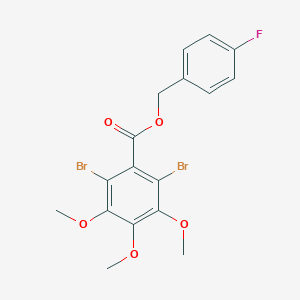

![9-Bromo-5-(3-fluorophenyl)-2-(furan-2-yl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B241088.png)

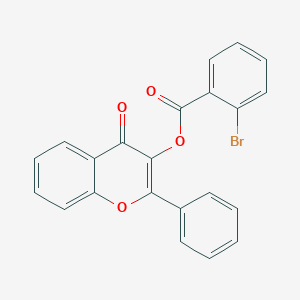

![4-{[2-(2-Furyl)ethyl]amino}tetrahydro-3-thiophenol 1,1-dioxide](/img/structure/B241090.png)

![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one](/img/structure/B241093.png)

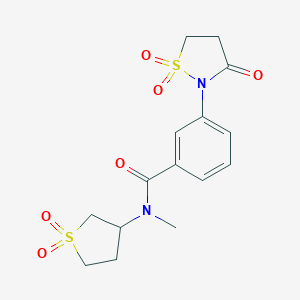

![N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide](/img/structure/B241102.png)

![N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B241105.png)

![4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B241107.png)

![2-methyl-N-[[1-(4-methylpiperidin-1-yl)cyclohexyl]methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide](/img/structure/B241108.png)

![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B241110.png)